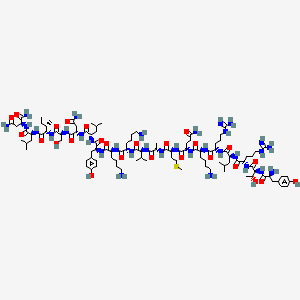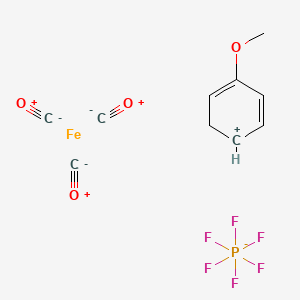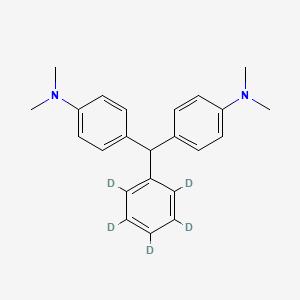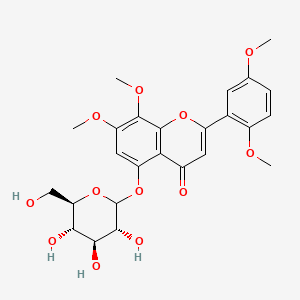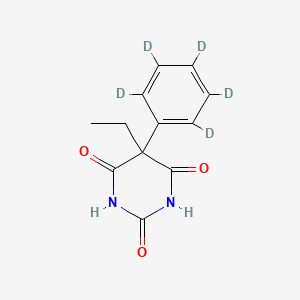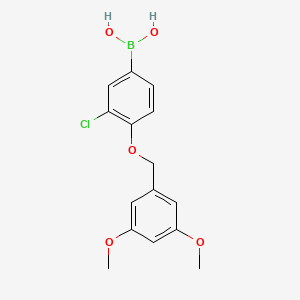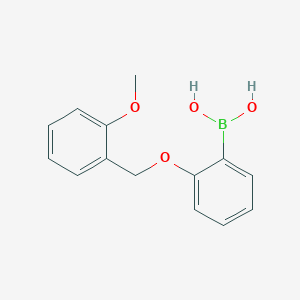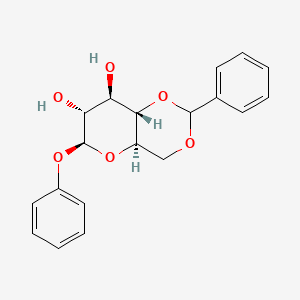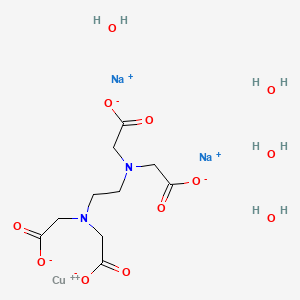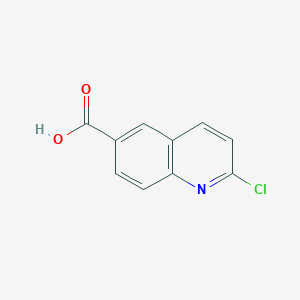
2-Chloroquinoline-6-carboxylic acid
Overview
Description
2-Chloroquinoline-6-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Chloroquinoline-6-carboxylic acid consists of a quinoline ring system with a chlorine atom at the 2nd position and a carboxylic acid group at the 6th position .Physical And Chemical Properties Analysis
2-Chloroquinoline-6-carboxylic acid is a solid substance with a molecular weight of 207.62 . It has a storage temperature of 2-8°C in an inert atmosphere . The boiling point is 376.1°C at 760 mmHg .Scientific Research Applications
Antimalarial Activity
2-Chloroquinoline-6-carboxylic acid: derivatives have been synthesized and evaluated for their potential as antimalarial agents. The molecular docking studies of these compounds with the Plasmodium LDH receptor protein suggest that they could serve as promising lead molecules in the development of new antimalarial drugs .
Anticancer Properties
Quinoline derivatives, including those with the 2-Chloroquinoline-6-carboxylic acid moiety, are known to exhibit a range of biological activities. Among these, anticancer properties are significant due to their ability to interact with various cellular targets, offering a pathway for the development of novel chemotherapeutic agents .
Antibacterial and Antifungal Applications
The structural framework of quinoline is inherently associated with antibacterial and antifungal activities. This makes 2-Chloroquinoline-6-carboxylic acid a valuable starting point for synthesizing new compounds that could combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Compounds containing the quinoline ring, such as 2-Chloroquinoline-6-carboxylic acid , have been reported to possess anti-inflammatory and analgesic effects. This opens up avenues for research into new medications for managing pain and inflammation .
Central Nervous System (CNS) Applications
The CNS activity of quinoline compounds is another area of interest2-Chloroquinoline-6-carboxylic acid may lead to the discovery of new drugs that can cross the blood-brain barrier and offer therapeutic benefits for neurological disorders .
Safety and Hazards
properties
IUPAC Name |
2-chloroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQOQVWVODTTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588430 | |
| Record name | 2-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849996-80-1 | |
| Record name | 2-Chloroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



